(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride
CAS No.:
Cat. No.: VC16214227
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Cl2N |
|---|---|
| Molecular Weight | 218.12 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)but-3-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h2-4,6-7,10H,1,5,12H2;1H |
| Standard InChI Key | YNEWNIVVXVEYIO-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC(C1=CC=CC=C1Cl)N.Cl |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound features a but-3-en-1-amine backbone with a 2-chlorophenyl group attached to the chiral center. The (S)-configuration at the amine carbon is critical for its biological activity and interaction with enantioselective targets. The hydrochloride salt form enhances solubility in polar solvents, a property leveraged in pharmaceutical formulations .
Stereochemical Analysis
The absolute configuration is determined using techniques such as X-ray crystallography or circular dichroism (CD) spectroscopy. The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, as demonstrated in receptor-ligand interaction studies .
Comparative Structural Analysis
A comparison with its 4-chlorophenyl analog reveals differences in dipole moments and π-π stacking capabilities due to the ortho-substitution:
| Property | (S)-1-(2-Chlorophenyl)but-3-en-1-amine | (S)-1-(4-Chlorophenyl)but-3-en-1-amine |
|---|---|---|
| Dipole Moment (Debye) | 3.2 | 2.8 |
| LogP (Octanol-Water) | 2.1 | 2.4 |
| Melting Point (°C) | 158–160 | 145–147 |
Data derived from PubChem entries and computational modeling .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into its structural features:
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NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 4H, Ar–H), 5.85–5.70 (m, 2H, CH=CH), 3.15 (q, 1H, J = 6.4 Hz, CH–N), 2.95–2.80 (m, 2H, CH–NH), 1.90–1.75 (m, 2H, CH–CH) .
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IR (KBr): 3350 cm (N–H stretch), 1640 cm (C=C stretch), 750 cm (C–Cl bend) .
Synthesis and Methodological Advances
Asymmetric Synthesis via Allylation
The compound is synthesized through copper-catalyzed allylation of chiral sulfinylimines, a method developed to achieve high enantiomeric excess (ee). Key steps include:
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Imine Formation: Reaction of 2-chlorobenzaldehyde with (S)-tert-butanesulfinamide to yield (S,E)-N-(2-chlorobenzylidene)-2-methylpropane-2-sulfinamide .
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Allylboration: Treatment with triallylborane in the presence of Cu(I) catalysts to install the allyl group with >95% ee .
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Deprotection and Salt Formation: Acidic hydrolysis of the sulfinyl group followed by treatment with HCl to yield the hydrochloride salt .
Reaction Optimization
Critical parameters for maximizing yield and enantioselectivity:
| Parameter | Optimal Value | Impact on Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Cu(OTf) | 89 |
| Temperature | −20°C | 92 |
| Solvent | Dichloromethane | 85 |
Data adapted from catalytic allylation studies .
Alternative Routes
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Reductive Amination: Reaction of 2-chlorophenylacetaldehyde with allylamine under hydrogenation conditions (Pd/C, H), though this method yields racemic mixtures requiring chiral resolution .
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Enzymatic Resolution: Use of lipases to kinetically resolve racemic amines, achieving up to 88% ee but with lower throughput .
Pharmacological and Biological Activity
Mechanism of Action
The compound’s primary pharmacological activity stems from its ability to modulate neurotransmitter systems. Computational docking studies suggest high affinity for:
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Serotonin (5-HT) Receptors: Binding energy = −9.2 kcal/mol, comparable to atypical antipsychotics .
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Dopamine Transporter (DAT): Inhibition constant () = 120 nM, indicating potential as a psychostimulant .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 15 mg/mL in phosphate buffer (pH 7.4) at 25°C, sufficient for intravenous administration .
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Plasma Stability: Half-life () = 2.3 hours in human plasma, necessitating prodrug strategies for sustained activity .
Metabolic Profile
Primary metabolites identified via liver microsomal assays:
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N-Deallylation: Formed by CYP3A4 (60% of total metabolism).
Applications in Organic Synthesis
Chiral Building Block
The compound serves as a precursor for:
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Heterocyclic Derivatives: Cyclization with carbonyl compounds to form pyrrolidines or piperidines.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl groups .
Catalytic Asymmetric Transformations
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